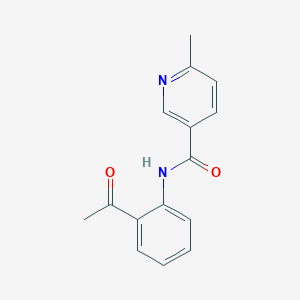
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPT is a member of the thiophene family, which is known for its diverse chemical and biological properties. In
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels in the brain. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to increase the activity of GABA-A receptors, which are known to play a key role in the regulation of neuronal excitability. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been shown to increase the activity of GABA-A receptors, which can lead to sedation and anxiolysis. In addition, N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which can lead to a reduction in neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide for lab experiments is its ability to modulate the activity of ion channels in the brain. This makes it a useful tool for studying the role of ion channels in various physiological processes. However, one limitation of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide. One area of interest is in the development of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide-based therapies for neurological and psychiatric disorders. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also shown potential as a tool for studying the role of ion channels in cancer cells. Finally, further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide and its potential applications in various areas of scientific research.
Synthesemethoden
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethylphenylmagnesium bromide with 2-bromo-5-methylthiophene to form 2,6-dimethylphenyl-2-thienyl ketone. The second step involves the reaction of the ketone with hydroxylamine hydrochloride to form the corresponding oxime. Finally, the oxime is reacted with acetic anhydride to form N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has shown potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to modulate the activity of ion channels in the brain. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-9-6-5-7-10(2)14(9)16-15(17)13-8-11(3)18-12(13)4/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWKOHKVBBKKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(SC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)








![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)
